2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine
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Overview
Description
2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the pyridazine moiety, and the final coupling with the pyrimidine ring. Common synthetic methods include:
Suzuki-Miyaura coupling: This method is often used to form carbon-carbon bonds between the pyridazine and pyrimidine rings.
Nucleophilic substitution: This reaction is used to introduce the methoxy group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups .
Scientific Research Applications
2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and prolinol.
Pyridazine derivatives: Compounds with similar pyridazine rings, such as 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-ylcarbamate.
Pyrimidine derivatives: Compounds with similar pyrimidine rings, such as 2-(6-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2.
Uniqueness
What sets 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H25N5O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-4-methoxypyrimidine |
InChI |
InChI=1S/C18H25N5O2/c1-18(2,3)14-5-6-16(22-21-14)25-12-13-8-10-23(11-13)17-19-9-7-15(20-17)24-4/h5-7,9,13H,8,10-12H2,1-4H3 |
InChI Key |
WNJUTDDTJWMAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C3=NC=CC(=N3)OC |
Origin of Product |
United States |
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